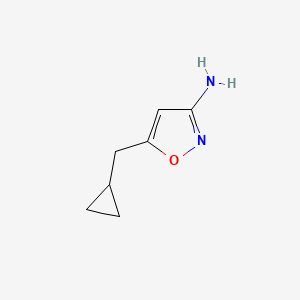

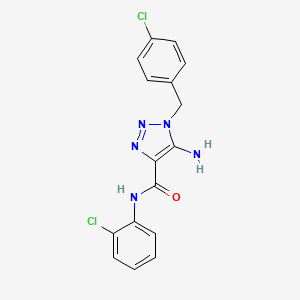

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, commonly known as 4-NPP, is an organic compound used in a variety of scientific research applications. It is a yellow crystalline solid, with a molecular weight of 208.19 g/mol and a melting point of 175-176°C. 4-NPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, for potential anti-inflammatory and antibacterial applications. The microwave method provided higher yields and environmental benefits over conventional synthesis methods. Compounds synthesized exhibited significant anti-inflammatory and antibacterial activities, with molecular docking studies supporting their potential as anti-inflammatory agents Ravula et al., 2016.

Regioselective Synthesis of Pyrazole Derivatives

Alizadeh et al. (2015) report a regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone in synthesizing complex chemical structures through 1,3-dipolar cycloaddition reactions. This process underscores the compound's utility in creating diverse chemical entities for further pharmacological or material science research Alizadeh, Moafi, & Zhu, 2015.

Anticancer and Antitubercular Activities

Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives, demonstrating the compound's application in anticancer and antitubercular studies. Among the synthesized compounds, one exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, and significant activity against tuberculosis strains, highlighting its potential in drug discovery and development Radhika et al., 2020.

Green Chemistry Applications

Doherty et al. (2022) explored the green chemistry synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, demonstrating an environmentally friendly approach to synthesizing acyl pyrazole derivatives. This study signifies the compound's role in promoting sustainable chemical synthesis practices Doherty et al., 2022.

Undergraduate Research and Education

Dintzner et al. (2012) incorporated the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, related to the compound , in an undergraduate laboratory project. This study not only demonstrates the compound's applicability in educational settings but also its versatility in synthesizing different chemical structures, fostering research skills among students Dintzner et al., 2012.

Propiedades

IUPAC Name |

(4-nitrophenyl)-pyrazolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFHCNNSTZXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)

![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)

![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)